Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide
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Description
Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C12H20N2O5S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Kinetic Resolutions Research often focuses on developing efficient synthetic routes and kinetic resolutions for complex molecules. For instance, studies have shown the use of lipase-catalyzed acylations for resolving racemic mixtures of structurally complex compounds, achieving high enantioselectivities and yielding optically pure enantiomers. Such methodologies are crucial for producing compounds with potential therapeutic applications or for studying their biological activities in a more homogenous form (Kovács et al., 2017).
Chemical Transformations and Reactivity Studies Understanding the reactivity and transformation of such compounds under various conditions is key to exploiting their potential in synthetic chemistry. For example, the kinetic resolution and functional group transformations of certain racemic compounds through acylation demonstrate the capability to selectively modify one enantiomer over another, a principle that could be applied to the synthesis and study of your compound of interest (Vakarov et al., 2019).
Structural Analysis and Molecular Assembly Research into the structural analysis of related compounds provides insights into their molecular assembly and potential applications in material science. Studies have detailed the hydrogen-bonded assembly of benzazepine derivatives, showcasing their ability to form complex crystalline structures. Such investigations are instrumental in designing novel materials with specific physical properties (Guerrero et al., 2014).
Enzymatic Inhibition and Biological Activity Compounds with intricate structures often serve as potent inhibitors for specific enzymes, revealing their potential as lead compounds in drug discovery. The study of enzyme inhibition by various derivatives can uncover new therapeutic targets and pathways for treating diseases (Ahmad et al., 1992).
properties
IUPAC Name |
tert-butyl (1S,5S,7R)-4,4-dioxo-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-5-8-4-9-12(7-14,18-8)6-13-20(9,16)17/h8-9,13H,4-7H2,1-3H3/t8-,9+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJIJCDEHHTIBW-VDDIYKPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3C(C1)(O2)CNS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]3[C@@](C1)(O2)CNS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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